molecular formula C8H4BrF4NO B2815011 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide CAS No. 2090465-22-6

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B2815011
CAS No.: 2090465-22-6
M. Wt: 286.024
InChI Key: MXCHCSXXTHJRFH-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the reaction of 5-bromo-2-fluorobenzotrifluoride with an appropriate amide source under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of bromine, fluorine, and trifluoromethyl groups can significantly influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzotrifluoride
  • 2-Fluoro-3-(trifluoromethyl)benzamide
  • 5-Bromo-2-fluoro-4-(trifluoromethyl)benzamide

Comparison: Compared to these similar compounds, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This unique arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and presenting data on its mechanisms of action, efficacy, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core with three distinct substituents: bromine, fluorine, and a trifluoromethyl group. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable candidate for drug development.

The precise mechanism by which this compound exerts its biological effects remains partially elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its binding affinity to these targets, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance:

  • In vitro studies have demonstrated its effectiveness against various fungal pathogens. A particular derivative of this compound showed an inhibition rate of 100% against Phomopsis sp., outperforming standard antifungal agents like Pyrimethanil (85.1% inhibition) with an EC50 value of 10.5 μg/ml .
  • The compound has also been tested against Botrytis cinerea and Botryosphaeria dothidea, indicating broad-spectrum antifungal activity .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its structural modifications can enhance cytotoxicity against various cancer cell lines:

  • A study comparing fluorinated analogs revealed that compounds similar to this compound exhibited improved potency against human cancer cell lines, including hepatocellular carcinoma and leukemia .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial Activity (MIC/EC50)Anticancer Activity (IC50)
This compoundEC50 = 10.5 μg/mlNot explicitly reported
5-Bromo-2-fluorobenzotrifluorideMIC = 15 μg/mlIC50 = Low single-digit μM
2-Fluoro-3-(trifluoromethyl)benzamideMIC = 20 μg/mlIC50 = Moderate μM

This table highlights that while the exact IC50 values for anticancer activity of this compound are not reported, its antifungal efficacy is competitive compared to other derivatives.

Case Studies

Several case studies emphasize the potential applications of this compound in drug development:

  • Antifungal Efficacy : A study demonstrated that derivatives of this compound significantly inhibited fungal growth in vitro, suggesting potential as a new class of antifungal agents .
  • Anticancer Research : Investigations into fluorinated benzamides have shown enhanced potency in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the benzamide structure can lead to improved therapeutic agents .

Properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCHCSXXTHJRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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